molecular formula C19H17F6N7O B11934120 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea

1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea

Cat. No.: B11934120
M. Wt: 473.4 g/mol
InChI Key: KGUGNCJQOQZVJW-UHFFFAOYSA-N
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Description

1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a trifluoromethyl-substituted phenyl ring and a pyrazolo[3,4-d]pyrimidine moiety

Preparation Methods

The synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-d]pyrimidine ring.

    Introduction of the trifluoromethyl groups: The trifluoromethyl groups are introduced onto the phenyl ring through electrophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling reactions: The final step involves coupling the pyrazolo[3,4-d]pyrimidine core with the trifluoromethyl-substituted phenyl ring through a urea linkage. .

Chemical Reactions Analysis

1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea undergoes various chemical reactions, including:

Scientific Research Applications

1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic transformations.

    Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and inflammation.

    Industry: It is used in the development of advanced materials and as a component in specialty chemicals

Mechanism of Action

The mechanism of action of 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea involves its interaction with specific molecular targets. The compound binds to enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can inhibit the activity of enzymes or modulate receptor signaling pathways, leading to various biological effects. The pyrazolo[3,4-d]pyrimidine moiety is particularly important for its ability to interact with kinase enzymes, making it a valuable tool in cancer research .

Comparison with Similar Compounds

1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H17F6N7O

Molecular Weight

473.4 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea

InChI

InChI=1S/C19H17F6N7O/c20-18(21,22)10-5-11(19(23,24)25)7-13(6-10)30-17(33)29-12-1-3-32(4-2-12)16-14-8-28-31-15(14)26-9-27-16/h5-9,12H,1-4H2,(H2,29,30,33)(H,26,27,28,31)

InChI Key

KGUGNCJQOQZVJW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NC=NC4=C3C=NN4

Origin of Product

United States

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